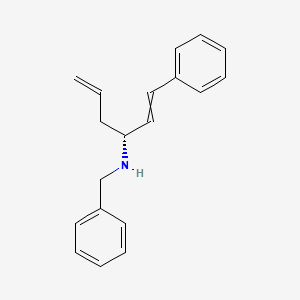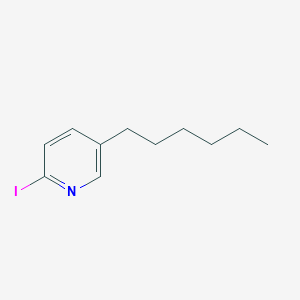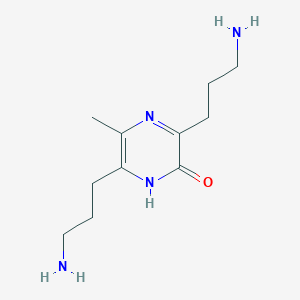![molecular formula C6H5N B14240703 3-Azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 441798-60-3](/img/structure/B14240703.png)
3-Azabicyclo[4.1.0]hepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]hepta-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cycloheptatriene with a suitable nitrogen source, such as azides, under thermal or photochemical conditions . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to achieving high-quality industrial-grade compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced bicyclic compounds with fewer double bonds.
Substitution: Substituted derivatives with various functional groups attached to the bicyclic structure.
Applications De Recherche Scientifique
3-Azabicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[4.1.0]hepta-1,3,5-triene involves its interaction with molecular targets through its strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways . These interactions can result in the modulation of biological processes and the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropabenzene: Similar bicyclic structure but without the nitrogen atom.
Benzocyclopropene: Another name for cyclopropabenzene, highlighting its structural similarity.
Uniqueness
3-Azabicyclo[4.1.0]hepta-1,3,5-triene is unique due to the presence of a nitrogen atom in its bicyclic structure, which imparts distinct reactivity and potential biological activity compared to its carbon-only analogs .
Propriétés
Numéro CAS |
441798-60-3 |
|---|---|
Formule moléculaire |
C6H5N |
Poids moléculaire |
91.11 g/mol |
Nom IUPAC |
3-azabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C6H5N/c1-2-7-4-6-3-5(1)6/h1-2,4H,3H2 |
Clé InChI |
FHUKNSLAVUUQBX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C1C=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)

![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)

![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)

![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
